Chloroethylclonidine dihydrochloride

Catalog No.
S3720622
CAS No.
70107-07-2
M.F
C13H19Cl5N4
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroethylclonidine dihydrochloride

CAS Number

70107-07-2

Product Name

Chloroethylclonidine dihydrochloride

IUPAC Name

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride

Molecular Formula

C13H19Cl5N4

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H

InChI Key

CZSAXNDACBPMAB-UHFFFAOYSA-N

SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl

Canonical SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl

Chloroethylclonidine dihydrochloride is a chemical compound that belongs to the class of adrenergic receptor antagonists. It is primarily recognized for its irreversible binding to adrenergic receptors, particularly the alpha-1B, D, C, and alpha-2A/D subtypes. This compound has garnered interest in pharmacology due to its unique mechanism of action and potential therapeutic applications in cardiovascular diseases and conditions related to adrenergic signaling .

  • CECl2 acts as an irreversible agonist at adrenergic receptors. It binds to the receptor's active site and triggers a cellular response similar to natural adrenaline or noradrenaline [].
  • However, unlike natural ligands, CECl2 forms a covalent bond with the receptor, permanently activating it and preventing its return to an inactive state [].
  • This sustained activation leads to receptor depletion and a long-lasting functional loss, allowing researchers to study the consequences of adrenergic receptor deficiency.
  • Due to its interaction with the nervous system, CECl2 is likely toxic and should only be handled by trained personnel following appropriate safety protocols [].
  • Specific data on toxicity is limited due to its research use.
  • The presence of chlorine atoms suggests potential irritation or corrosive properties.

Limited Availability of Research:

Potential Areas of Investigation:

Based on its chemical structure, CEC dihydrochloride is likely related to clonidine, a well-established medication that acts on the alpha-adrenergic receptors in the body. Clonidine is used to treat high blood pressure and other conditions. Given this similarity, CEC dihydrochloride might hold potential for research in areas related to:

  • Alpha-adrenergic receptor function: Studies investigating the specific interactions of CEC dihydrochloride with alpha-adrenergic receptors could provide valuable insights into this important signaling pathway in the body.
, primarily involving its interaction with adrenergic receptors. The compound acts as a partial agonist at the alpha-1A-adrenoceptor, inducing calcium mobilization in target cells. This interaction is crucial for understanding its pharmacodynamic properties . Additionally, the compound's reactivity can lead to modifications in receptor signaling pathways, influencing vascular tone and cellular proliferation in smooth muscle cells .

The biological activity of chloroethylclonidine dihydrochloride is characterized by its role as an adrenergic receptor modulator. It has been shown to exert significant effects on vascular smooth muscle contraction and proliferation through its action on alpha-adrenergic receptors. Notably, it has been observed to reverse norepinephrine-induced proliferation in pulmonary artery smooth muscle cells, indicating its potential use in treating vascular disorders . Furthermore, chloroethylclonidine dihydrochloride's ability to elicit contractions in both normotensive and hypertensive rat models underscores its relevance in cardiovascular research .

The synthesis of chloroethylclonidine dihydrochloride typically involves multi-step organic reactions that include halogenation and amine alkylation processes. A common synthetic route includes the reaction of clonidine with chloroethyl derivatives under controlled conditions to yield chloroethylclonidine. The final product is then converted into its dihydrochloride salt form for enhanced solubility and stability .

Chloroethylclonidine dihydrochloride has several applications in both research and clinical settings:

  • Pharmacological Research: It serves as a tool compound for studying adrenergic signaling pathways.
  • Cardiovascular Medicine: Due to its effects on vascular smooth muscle cells, it may have therapeutic potential for treating hypertension and other cardiovascular diseases.
  • Experimental Models: Used in animal studies to explore the role of adrenergic receptors in various physiological and pathological conditions .

Studies on the interactions of chloroethylclonidine dihydrochloride with adrenergic receptors reveal its complex pharmacological profile. It binds irreversibly to various subtypes of alpha-adrenergic receptors, which can lead to prolonged effects compared to reversible antagonists. This characteristic makes it a valuable compound for investigating receptor dynamics and the downstream effects of adrenergic signaling on vascular function and cell proliferation .

Chloroethylclonidine dihydrochloride can be compared with several similar compounds that also target adrenergic receptors. Here are a few notable examples:

Compound NameTypeMechanism of ActionUnique Features
ClonidineAgonistAlpha-2 adrenergic receptor agonistUsed primarily for hypertension treatment
PrazosinAntagonistAlpha-1 adrenergic receptor antagonistSelective antagonist used for hypertension
PhenoxybenzamineIrreversible antagonistNon-selective alpha-adrenergic antagonistUsed for pheochromocytoma treatment
DoxazosinAntagonistAlpha-1 adrenergic receptor antagonistLong-acting agent used for hypertension

Chloroethylclonidine dihydrochloride stands out due to its irreversible binding nature, which provides a distinct pharmacological profile compared to reversible agents like clonidine or doxazosin. Its ability to selectively interact with multiple alpha-adrenergic subtypes further enhances its uniqueness within this class of compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

408.002285 g/mol

Monoisotopic Mass

406.005235 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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